
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. For instance, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated good antioxidant activity in several assays and possessed excellent anti-inflammatory activity. Notably, some derivatives exhibited both antioxidant and anti-inflammatory activities, indicating their potential for therapeutic applications in conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Antitumor Activity
Derivatives bearing heterocyclic rings, including those with structural similarities to the queried compound, have shown considerable antitumor activity against various cancer cell lines. This suggests the potential use of such compounds in developing new anticancer agents. Specifically, some derivatives have been found to exhibit significant anticancer activity, highlighting the importance of the chemical structure in determining the efficacy of these compounds against cancer cells (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
Novel thiazole derivatives have been synthesized and screened for their antimicrobial and antifungal activities. The results from these studies indicate that such compounds can exhibit significant antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. This includes compounds with potent activity against a variety of bacteria and fungi, suggesting the broad spectrum of action of these chemical structures (Saravanan et al., 2010).
Anticonvulsant Evaluation
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown promising results in anticonvulsant activities. Such compounds have been evaluated using models like the maximal electroshock test and subcutaneous pentylenetetrazole seizures, with some derivatives showing significant effectiveness. This points to their potential use in developing treatments for epilepsy and related seizure disorders (Nath et al., 2021).
Optoelectronic Properties
In the field of material science, thiazole-based compounds, including those incorporating thiophene units, have been synthesized and their optoelectronic properties investigated. These studies aim at exploring the application of such compounds in the development of conducting polymers with potential use in electronic devices. The research demonstrates the versatility of thiazole derivatives in various scientific applications beyond pharmacology (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S3/c1-22-9-2-4-10(5-3-9)23-8-14(21)20-16-19-12(7-24-16)11-6-13(17)25-15(11)18/h2-7H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHYALQQFXRKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

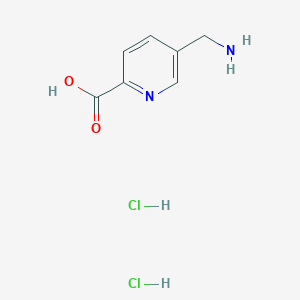
![4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B2634065.png)

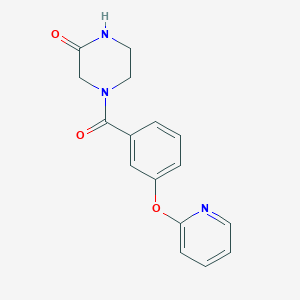
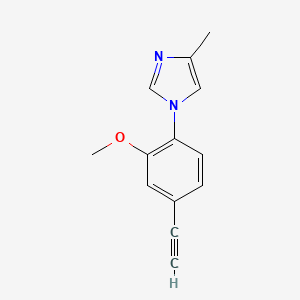

![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)
![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)
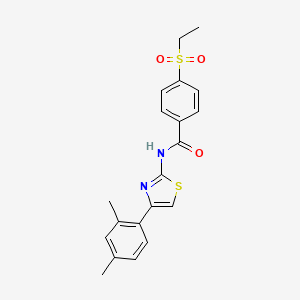
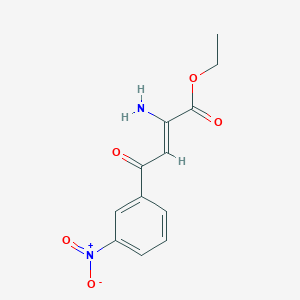
![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2634082.png)
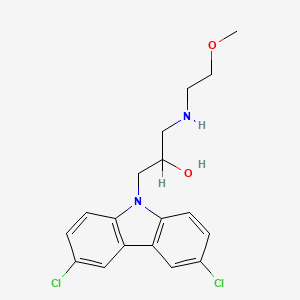
![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)